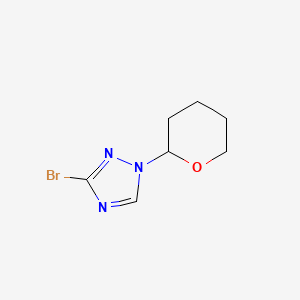

3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole

Description

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 3 and a tetrahydro-2H-pyran-2-yl (THP) group at position 1. The THP group, a cyclic ether, is commonly used as a protecting group in organic synthesis due to its stability under basic and nucleophilic conditions but labile under acidic hydrolysis . The bromine atom at position 3 enhances electrophilicity at the adjacent carbon, making it reactive toward nucleophilic substitution . This compound’s molecular formula is C₇H₁₀BrN₃O, with a molecular weight of 248.08 g/mol.

Properties

IUPAC Name |

3-bromo-1-(oxan-2-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3O/c8-7-9-5-11(10-7)6-3-1-2-4-12-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOIJEIPLOFHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=NC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole typically involves the reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole with a brominating agent. One common method includes the use of TurboGrignard reagent and diisopropylamine in tetrahydrofuran at temperatures ranging from 19 to 27°C. This is followed by the addition of 1,2-dibromo-1,1,2,2-tetrachloroethane at 5 to 10°C for 0.5 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions, and optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Typical oxidizing agents might include peroxides or halogens, while reducing agents could include hydrides or metals.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines could yield amino derivatives of the original compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It could be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The following table summarizes key structural analogs and their properties:

Key Observations :

- Steric Effects : The THP group introduces significant steric hindrance compared to smaller substituents like methyl (). This reduces reactivity in bulky environments but enhances stability.

- Electronic Effects : Bromine at position 3 creates π-deficiency, favoring nucleophilic substitution. Additional substituents like isopropoxy or methoxy () increase electron density, modulating reactivity.

Physical Properties

Biological Activity

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by various studies and data.

The molecular formula of this compound is with a molecular weight of 231.09 g/mol. The compound features a bromine atom at the 3-position of the triazole ring and a tetrahydro-2H-pyran substituent, which may influence its biological activity.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various 1,2,4-triazole derivatives on peripheral blood mononuclear cells (PBMC). The results indicated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 3a | 44–60 | Significant |

| 3c | Highest inhibition | Moderate |

The strongest inhibitors were compounds with specific substitutions on the triazole ring, suggesting that modifications can enhance anti-inflammatory properties .

Antimicrobial Activity

In vitro studies have demonstrated that 1,2,4-triazole derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the tetrahydropyran moiety may contribute to this activity by enhancing solubility and bioavailability.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

Compounds similar to 3-bromo-1-(tetrahydro-2H-pyran-2-y)-1H-triazole have shown varying degrees of effectiveness against these strains .

Antiproliferative Effects

The antiproliferative activity was assessed in human cancer cell lines. Compounds structurally related to 3-bromo-1-(tetrahydro-2H-pyran-2-y)-1H-triazole demonstrated significant cytotoxicity at concentrations ranging from 25 to 100 µg/mL.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 35 |

| MCF7 (breast cancer) | 50 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

Case Studies

A notable case study investigated the synthesis and biological evaluation of a series of triazole derivatives. The study found that specific structural modifications led to enhanced biological activities. For example:

Case Study: Synthesis and Evaluation of Triazole Derivatives

Researchers synthesized several derivatives and evaluated their effects on cytokine release in PBMC cultures. The study concluded that compounds with branched aliphatic acid moieties exhibited superior anti-inflammatory properties compared to their linear counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.